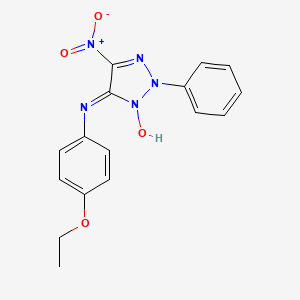
N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as NBBS and has a molecular formula of C13H10BrN2O4S. The purpose of
Mécanisme D'action
The mechanism of action of NBBS involves its ability to inhibit specific enzymes and proteins in the body. NBBS has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a critical role in various physiological processes. NBBS has also been shown to inhibit the activity of certain protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
NBBS has been shown to have various biochemical and physiological effects on the body. One of the primary effects of NBBS is its ability to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. NBBS has also been shown to inhibit the activity of certain protein kinases, which can lead to a decrease in cell proliferation and an increase in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBBS in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This makes it a valuable tool for studying the function and regulation of these molecules in various biological processes. However, one of the limitations of using NBBS is its potential toxicity and side effects, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving NBBS. One area of research is in the development of new drugs and therapies that target specific enzymes and proteins that are inhibited by NBBS. Another area of research is in the development of new methods for synthesizing NBBS and other similar compounds. Additionally, research can be conducted to further understand the mechanism of action of NBBS and its effects on various biological processes.
Applications De Recherche Scientifique
NBBS has been widely used in scientific research due to its potential applications in various fields. One of the primary uses of NBBS is in the development of new drugs and therapies. NBBS has been shown to exhibit potent inhibitory effects on certain enzymes and proteins, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-5-6-13(12(14)7-9)15-21(19,20)11-4-2-3-10(8-11)16(17)18/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFESIJNIXWFRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4198853.png)

![N-[4-(1-adamantyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4198893.png)
![methyl 3-{[(3-isopropoxypropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4198898.png)
![ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4198899.png)
amine hydrochloride](/img/structure/B4198907.png)
![2-({[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4198918.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198935.png)
![2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol](/img/structure/B4198937.png)


